The Molecular Architecture and Synthetic Utility of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline: A Technical Whitepaper
The Molecular Architecture and Synthetic Utility of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline: A Technical Whitepaper
Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Scope: Structural profiling, physicochemical analysis, and validated synthetic protocols for CAS 1306395-61-8.
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the success of structure-activity relationship (SAR) campaigns. 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline (CAS: 1306395-61-8) has emerged as a highly versatile intermediate [1], frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and receptor modulators.
This whitepaper provides an in-depth technical analysis of its molecular architecture, detailing how its unique combination of an electron-rich aniline, a conformationally flexible ether linkage, and a polar pyridazine ring creates an optimal profile for drug discovery. Furthermore, we provide field-proven, self-validating protocols for its derivatization [2].
Chemical Structure and Electronic Profiling
The utility of 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline stems from its precise electronic tuning. The molecule can be divided into three distinct functional domains:
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The Nucleophilic Core (Aniline): The primary amine at C1 serves as the primary vector for functionalization. Because the C2 and C6 positions are unsubstituted, the amine experiences minimal steric hindrance, allowing for rapid acylation or alkylation.
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The Electronic Modulator (C4-Methoxy Group): Positioned para to the amine, the methoxy group donates electron density into the aromatic ring via resonance (+M effect). This enhances the nucleophilicity of the aniline, counteracting the inductive electron-withdrawing (-I) effect of the adjacent ether linkage.
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The Pharmacophore Hinge (C3-Pyridazine Ether): The 6-methylpyridazin-3-yl group is linked via an ether bridge at the meta position. Pyridazines are electron-deficient heteroaromatics that act as strong hydrogen-bond acceptors. The C6-methyl group serves a dual purpose: it provides a lipophilic contact for target binding and sterically shields the pyridazine ring from rapid oxidative metabolism by Cytochrome P450 enzymes.
Physicochemical Data Summary
To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) impact of incorporating this building block into a final drug candidate, we must analyze its baseline physicochemical properties [3].
| Property | Value | Implication for Drug Design |
| Molecular Formula | C12H13N3O2 | Establishes a low-molecular-weight starting point. |
| Molecular Weight | 231.25 g/mol | Highly ligand-efficient; leaves an ample MW budget (<500 Da) for further structural elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~70.3 Ų | Optimal for oral bioavailability; strikes a balance between aqueous solubility and cellular membrane permeability. |
| Hydrogen Bond Donors | 1 (-NH2) | Provides a critical vector for synthetic functionalization (e.g., conversion to an amide, which retains 1 HBD for target engagement). |
| Hydrogen Bond Acceptors | 5 (N, N, O, O, N) | Enhances aqueous solubility and provides multiple vectors for kinase hinge-binding interactions. |
| Rotatable Bonds | 4 | Offers sufficient conformational flexibility to adapt to binding pockets without incurring an excessive entropic penalty upon binding. |
Synthetic Workflows and Reactivity Pathways
The primary application of this intermediate is the functionalization of the aniline nitrogen. Because the pyridazine ring is relatively inert under standard coupling conditions, the synthetic workflows can be highly divergent.
Fig 1. Divergent synthetic pathways utilizing the nucleophilic aniline core.
Experimental Methodologies
Protocol 1: HATU-Mediated Amide Coupling
Objective: To derivatize the primary aniline with a target carboxylic acid to form a stable amide bond.
Causality & Reagent Selection: While the aniline is relatively unhindered, anilines are inherently less nucleophilic than aliphatic amines. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard EDC/HOBt due to its superior efficiency in forming the highly reactive OAt active ester. DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without participating in competing side reactions[4].
Step-by-Step Procedure:
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Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) and HATU (1.2 equivalents) in anhydrous DMF (to achieve a 0.1 M concentration).
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Base Addition: Add DIPEA (3.0 equivalents) dropwise. Stir the mixture at room temperature (20–25 °C) for 15 minutes. Causality: This incubation period ensures complete conversion of the acid to the active OAt ester prior to the introduction of the amine.
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Amine Introduction: Add 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline (1.0 equivalent) in a single portion.
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Self-Validating Reaction Monitoring: Stir the reaction at room temperature. Monitor progress via LC-MS every 60 minutes.
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Validation Checkpoint: The reaction is deemed complete when the starting material mass ( m/z 232.1 [M+H]+ ) is fully consumed, and the target amide mass dominates the chromatogram. This typically requires 2 to 4 hours.
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Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3 . Extract the aqueous layer with EtOAc three times.
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Purification Workup: Wash the combined organic layers with a 5% aqueous LiCl solution (three times). Causality: DMF is highly miscible with EtOAc; the LiCl wash selectively pulls residual DMF into the aqueous phase, preventing contamination during concentration. Follow with a final brine wash.
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of Dichloromethane to Methanol).
Protocol 2: Analytical Characterization (NMR & LC-MS)
To verify the integrity of the purchased or synthesized 4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline intermediate prior to use, perform the following self-validating analytical checks:
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LC-MS Analysis: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). The compound should elute as a single sharp peak with a corresponding m/z of 232.1 [M+H]+ .
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1 H NMR (400 MHz, DMSO- d6 ) Key Signatures:
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Pyridazine Methyl: A distinct sharp singlet integrating to 3H at approximately δ 2.55 - 2.65 ppm.
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Methoxy Group: A sharp singlet integrating to 3H at approximately δ 3.75 - 3.85 ppm.
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Aniline Protons (-NH 2 ): A broad singlet integrating to 2H at approximately δ 4.80 - 5.20 ppm. Self-Validation: The addition of a drop of D2O to the NMR tube will cause this peak to disappear due to deuterium exchange, confirming the presence of the primary amine.
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References
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BLD Pharmatech Co., Limited - Commercial Availability & Purity Data Source: ChemBuyersGuide URL:[Link]
